Pilosidine Exhibits the Highest Vasoconstrictor Potency Among Structurally Related Norlignan Glucosides
In a direct comparative study, pilosidine, nyasicoside, and curculigine were evaluated for their ability to facilitate adrenaline-induced contractions in rabbit aorta isolated preparations. The activity of these glucosides differed in potency and efficacy, with pilosidine being identified as the most active compound among the three [1]. The study also demonstrated that pilosidine induced a dose-dependent vasoconstricting effect reversible by the α1 adrenergic blocker phentolamine [2].
| Evidence Dimension | Vasoconstrictor potency (facilitation of adrenaline-evoked contraction) |
|---|---|
| Target Compound Data | Pilosidine: 1–30 μM (concentration range tested); identified as most active |
| Comparator Or Baseline | Nyasicoside and curculigine: 1–30 μM (same range, lower activity) |
| Quantified Difference | Pilosidine > nyasicoside ≈ curculigine (rank order of potency) |
| Conditions | Rabbit aorta isolated preparations; adrenaline-evoked contraction model |
Why This Matters
For researchers studying adrenergic potentiation or vascular reactivity, pilosidine provides the highest potency among available norlignan glucosides, reducing the amount of compound required to achieve a given biological effect.
- [1] Palazzino, G., et al. (2000). Benzylbenzoate and norlignan glucosides from Curculigo pilosa: structural analysis and in vitro vascular activity. Phytochemistry, 55(5), 411-417. View Source
- [2] Cometa, M. F., et al. (2001). Studies on vasoconstrictor activity of Curculigo pilosa extracts and of its isolated compounds. Il Farmaco, 56(5-7), 353-356. View Source
